Cas no 69134-42-5 (2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride)

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride structure
69134-42-5 structure
Product Name:2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride
CAS No:69134-42-5
MF:C14H15Cl2N
MW:268.181601762772
CID:507513
PubChem ID:3052629
Update Time:2025-11-02

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,4-chloro-a-phenyl-, hydrochloride (1:1)
    • 2-(4-chlorophenyl)-1-phenylethanamine,hydrochloride
    • Phenethylamine, 4-chloro-N-phenyl-, hydrochloride
    • 2-(4-chlorophenyl)-1-phenylethan-1-amine hydrochloride
    • 4-Chloro-N-phenylphenethylamine hydrochloride
    • AC1MHJPC
    • AC1Q3CUR
    • AG-B-86315
    • CTK6H0013
    • DTXSID90988848
    • Benzeneethanamine, 4-chloro-alpha-phenyl-, hydrochloride
    • 2-(4-chlorophenyl)-1-phenylethan-1-aminehydrochloride
    • 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
    • EN300-52084
    • AKOS008124613
    • CS-0250746
    • 2-(4-chlorophenyl)-1-phenylethanamine;hydrochloride
    • 69134-42-5
    • Z744843974
    • 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride
    • Inchi: 1S/C14H14ClN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H
    • InChI Key: VWGCJYLRMVCORO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(C1C=CC=CC=1)N.Cl

Computed Properties

  • Exact Mass: 267.05835
  • Monoisotopic Mass: 267.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Boiling Point: 329°C at 760 mmHg
  • Flash Point: 192.3°C
  • PSA: 26.02

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride Security Information

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride Pricemore >>

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Additional information on 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride

Research Brief on 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride (CAS: 69134-42-5)

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride (CAS: 69134-42-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its chlorophenyl and phenylethanamine moieties, has been the subject of recent studies due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it a viable candidate for further investigation in drug development and therapeutic applications.

Recent studies have focused on the synthesis, characterization, and biological evaluation of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity. Computational modeling and docking studies have also been conducted to predict its interactions with biological targets, particularly in the central nervous system (CNS). These studies suggest that the compound may exhibit affinity for neurotransmitter receptors, implicating its potential use in neurological disorders.

In vitro and in vivo pharmacological assessments have revealed promising results. For instance, the compound has demonstrated moderate inhibitory activity against certain enzymes involved in neurotransmitter metabolism. Additionally, preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further comprehensive toxicological evaluations are warranted. These findings underscore the compound's potential as a lead molecule for the development of novel CNS-active agents.

The therapeutic potential of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride extends beyond neurological applications. Recent research has explored its role in modulating inflammatory pathways, with some studies reporting anti-inflammatory effects in animal models. This dual functionality—targeting both CNS and inflammatory pathways—positions the compound as a versatile candidate for multifactorial diseases such as neuroinflammatory disorders.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, including bioavailability and metabolic stability. Researchers are investigating various formulation strategies, such as prodrug approaches and nanoparticle-based delivery systems, to enhance its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride (CAS: 69134-42-5) represents a promising scaffold for drug discovery. Its unique chemical structure and diverse pharmacological activities warrant further investigation. Future research should focus on elucidating its mechanism of action, refining its pharmacokinetic profile, and evaluating its efficacy in disease-specific models. The integration of multidisciplinary approaches will be crucial in unlocking the full therapeutic potential of this compound.

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